![molecular formula C12H13ClN4O2 B2521207 3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate CAS No. 955975-45-8](/img/structure/B2521207.png)
3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate
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Description
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, the synthesis of (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone, a key intermediate in the preparation of zolazepam, was reconsidered . The preparation of this compound consisted of acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Scientific Research Applications
Anticancer Activity
Indole derivatives, including the compound , have been investigated for their potential as anticancer agents. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. The structural features of this compound may contribute to its ability to interfere with cancer cell signaling pathways or DNA replication processes .
Antimicrobial Properties
Indole-based compounds often exhibit antimicrobial activity. The pyridine and pyrazole moieties in this compound could play a role in inhibiting bacterial or fungal growth. Researchers have studied its effectiveness against specific pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi .
Anti-inflammatory Effects
Indoles are known for their anti-inflammatory properties. This compound might modulate inflammatory responses by interacting with specific receptors or enzymes involved in inflammation pathways. Investigating its impact on cytokine production and immune cell activation could provide valuable insights .
Neuroprotective Potential
Some indole derivatives show promise as neuroprotective agents. They may enhance neuronal survival, reduce oxidative stress, or regulate neurotransmitter levels. Researchers have explored their effects in models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Insecticidal Activity
Indole-based compounds have been studied for their insecticidal properties. The presence of the pyrazole ring in this compound could enhance its efficacy against specific pests. Researchers have evaluated its toxicity to insects and its potential as an environmentally friendly insecticide .
Heterocyclic Synthesis
Finally, the synthesis of indole derivatives remains an active area of research. Novel methods for constructing indole-containing molecules are continually explored. Investigating the reactivity of this compound in various reactions could contribute to the development of efficient synthetic routes .
properties
IUPAC Name |
pyridin-3-ylmethyl N-(5-chloro-1,3-dimethylpyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c1-8-10(11(13)17(2)16-8)15-12(18)19-7-9-4-3-5-14-6-9/h3-6H,7H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAKNBYCUAYSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1NC(=O)OCC2=CN=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-pyridinylmethyl N-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbamate |
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